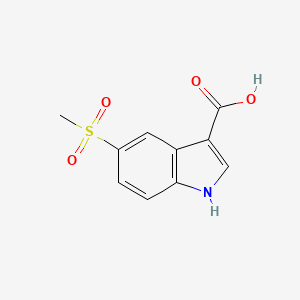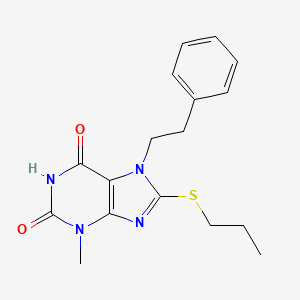
N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a notable compound in both chemistry and pharmaceuticals. Recognized for its complex structure, this compound showcases unique functional groups that contribute to its versatile reactivity and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with the quinoxaline ring formation. A common method involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions to form the quinoxaline core. Subsequent steps include the formation of the piperidine ring via cyclization and introduction of the cyclopropylmethyl group through alkylation reactions.
Industrial Production Methods: : Industrial production often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include using high-efficiency catalysts and solvent systems that facilitate the sequential reactions without intermediate purification steps.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically with reagents like KMnO₄ or H₂O₂, converting specific functional groups into more oxidized states.
Reduction: : Reduction reactions involve agents like LiAlH₄ or NaBH₄, targeting specific functional groups to yield the corresponding reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the compound’s multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Halides, Lewis acids, bases
Major Products Formed: : The products of these reactions vary based on the specific reagents and conditions employed, but typically include derivatives with modified oxidation states or substituted functional groups.
Applications De Recherche Scientifique
Chemistry: : In chemistry, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide serves as a building block for more complex molecules, utilized in synthesis protocols aiming to develop novel compounds with specific properties.
Biology and Medicine: : The compound is explored for its biological activity, potentially impacting various biochemical pathways. Research indicates its utility in drug development, targeting specific receptors or enzymes crucial in disease processes.
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, intermediates for pharmaceuticals, and possibly in material science for developing novel polymers or materials with desired properties.
Mécanisme D'action
The mechanism of action for N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as specific enzymes or receptors. The compound’s unique structure allows it to fit into active sites, either inhibiting or modulating their activity, thereby affecting the biochemical pathways and physiological outcomes.
Comparaison Avec Des Composés Similaires
Comparing with compounds such as quinoxaline derivatives or piperidine analogs, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide stands out due to its combination of functional groups, which enhance its reactivity and potential biological activity.
Similar Compounds
Quinoxaline derivatives
Piperidine analogs
Cyclopropylmethyl-substituted compounds
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(19-11-12-5-6-12)13-7-9-22(10-8-13)16-18(24)21-15-4-2-1-3-14(15)20-16/h1-4,12-13H,5-11H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRSBYIWVMIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)




![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/new.no-structure.jpg)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)


![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)
